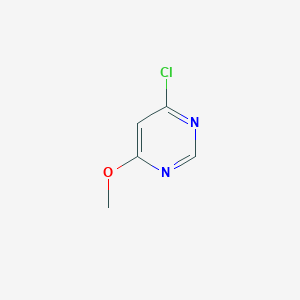

4-Chloro-6-methoxypyrimidine

描述

Significance of Pyrimidine (B1678525) Heterocycles in Synthetic and Biological Contexts

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the first and third positions, is a fundamental core structure in numerous biologically significant molecules. ignited.in Its derivatives are integral components of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil, highlighting their central role in genetic processes. ignited.inresearchgate.net This natural prevalence has spurred extensive research into synthetic pyrimidine analogues for therapeutic purposes. researchgate.net

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govgsconlinepress.com These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. ignited.ingsconlinepress.com The versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of their biological and chemical properties. a2bchem.com This adaptability has led to the development of numerous drugs and continues to drive the exploration of novel pyrimidine-based therapeutic agents. jetir.org

Strategic Importance of 4-Chloro-6-methoxypyrimidine as a Chemical Synthon

This compound is a key intermediate in organic synthesis, valued for its role as a versatile building block. lookchem.comcymitquimica.com Its chemical structure, featuring both a reactive chlorine atom and a methoxy (B1213986) group on the pyrimidine ring, provides multiple sites for chemical modification. a2bchem.comlookchem.com The chloro group is a good leaving group, making it susceptible to nucleophilic substitution reactions, while the methoxy group can also be manipulated or can influence the reactivity of the ring. a2bchem.com

This dual functionality allows for the precise and selective introduction of diverse chemical moieties, facilitating the construction of complex molecular architectures. a2bchem.com Consequently, this compound serves as a crucial starting material in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. a2bchem.comlookchem.com Its application as a synthon enables the efficient production of bioactive molecules, including pyrimidine-based inhibitors and ligands with potential therapeutic benefits. a2bchem.com The strategic use of this compound streamlines synthetic pathways, making it an indispensable tool for chemists aiming to develop new chemical entities. a2bchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | White to light yellow solid |

| CAS Number | 26452-81-3 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJGSQVYUGQOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359980 | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-81-3 | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 6 Methoxypyrimidine and Its Derivatives

Established Synthetic Routes to the 4-Chloro-6-methoxypyrimidine Core

The construction of the this compound framework typically involves a multi-step sequence, beginning with the formation of a di-substituted pyrimidine (B1678525) ring, followed by the selective introduction of the chloro and methoxy (B1213986) functionalities.

Halogenation Reactions in Pyrimidine Synthesis

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring is a crucial step in the synthesis of many derivatives. A common precursor for this compound is 4,6-dihydroxypyrimidine (B14393), which can be converted to 4,6-dichloropyrimidine (B16783) through various chlorination methods.

One established method involves the treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃), often in the presence of a base such as a saturated hindered amine. google.com Another approach utilizes phosgene (B1210022) (COCl₂) as the chlorinating agent. google.comwipo.intpatsnap.com The resulting 4,6-dichloropyrimidine is a key intermediate that allows for the subsequent selective introduction of a methoxy group. vulcanchem.com

The reactivity of halogenated pyrimidines is influenced by the position of the halogen. For instance, in 2,4-dichloropyrimidines, the chlorine at the C-4 position is generally more susceptible to nucleophilic attack. wuxiapptec.com The electron-deficient nature of the pyrimidine ring facilitates these substitution reactions. researchgate.net

Table 1: Comparison of Chlorination Reagents for Pyrimidine Synthesis

| Reagent | Precursor | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | 4,6-dihydroxypyrimidine | Presence of a hindered amine, 25-120°C google.com | Effective for di-chlorination | Use of a hazardous reagent |

| Phosgene (COCl₂) | 4,6-dihydroxypyrimidine | Presence of a suitable base google.comwipo.int | High yield chemicalbook.com | Highly toxic gas, potential safety hazards google.com |

| Thionyl chloride (SOCl₂) | Pyrimidine precursor | Controlled conditions smolecule.com | Common chlorinating agent | Can lead to side reactions |

Nucleophilic Substitution Approaches for Methoxy Group Introduction

The introduction of a methoxy group onto the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, usually a chlorine atom, by a methoxide (B1231860) source.

Starting from 4,6-dichloropyrimidine, a selective mono-methoxylation can be achieved by carefully controlling the reaction conditions. The reaction of 4,6-dichloropyrimidine with one equivalent of sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) leads to the formation of this compound. thieme-connect.de The use of excess methoxide can lead to the formation of the di-substituted product, 4,6-dimethoxypyrimidine. thieme-connect.de The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates this nucleophilic attack. smolecule.com

The reaction conditions, such as temperature and the nature of the solvent, play a crucial role in the regioselectivity and yield of the methoxylation reaction. For instance, the reaction of 4,6-dichloropyrimidine with sodium methoxide in methanol is often carried out at elevated temperatures to ensure complete reaction. vulcanchem.com

Functionalization Strategies from this compound

The presence of a reactive chlorine atom and other positions on the pyrimidine ring of this compound allows for a wide range of functionalization reactions, enabling the synthesis of a diverse array of derivatives.

Selective Substitutions at the Pyrimidine Ring Positions (e.g., C-2, C-4, C-6)

The chlorine atom at the C-4 position of this compound is the primary site for nucleophilic substitution. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to introduce new functional groups. For example, reaction with an amine can yield the corresponding 4-amino-6-methoxypyrimidine (B42944) derivative.

The reactivity of the different positions on the pyrimidine ring can be influenced by the existing substituents. The methoxy group at C-6 is an electron-donating group, which can affect the electron density and reactivity of the other ring positions. Quantum mechanics calculations have been used to predict the regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines, highlighting that the LUMO (Lowest Unoccupied Molecular Orbital) distribution can explain the preference for attack at C-4 or C-2 depending on the other substituents. wuxiapptec.com

Furthermore, activating groups can be introduced to facilitate substitutions at other positions. For example, the introduction of a 5-nitroso group has been shown to strongly activate the 2-methoxy group for nucleophilic substitution. researchgate.netresearchgate.net

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring. fishersci.es These reactions typically involve the coupling of a halogenated pyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. fishersci.esmdpi.com

This compound can be utilized as the halide partner in Suzuki cross-coupling reactions. The reaction with an arylboronic acid, for instance, can lead to the formation of a 4-aryl-6-methoxypyrimidine. The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. researchgate.net Microwave-assisted Suzuki coupling has been shown to be a very efficient method for the regioselective synthesis of C4-substituted pyrimidines with short reaction times and low catalyst loadings. mdpi.com

The regioselectivity of Suzuki coupling on dihalopyrimidines is an important consideration. In the case of 2,4-dichloropyrimidines, the reaction often occurs preferentially at the C4-position. mdpi.comresearchgate.net However, the reaction of 2,4-dichloro-6-methoxypyrimidine (B105707) with phenylboronic acid has been reported to yield a mixture of both the 2-phenyl and 4-phenyl isomers, indicating a lack of selectivity in this specific case. mdpi.comresearchgate.net

Table 2: Examples of Functionalization Reactions from this compound

| Reaction Type | Reagent | Position of Functionalization | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Amines | C-4 | 4-Amino-6-methoxypyrimidines |

| Nucleophilic Substitution | Thiols | C-4 | 4-Thio-6-methoxypyrimidines |

| Nucleophilic Substitution | Alkoxides | C-4 | 4,6-Dialkoxypyrimidines |

| Suzuki Cross-Coupling | Arylboronic acids researchgate.net | C-4 | 4-Aryl-6-methoxypyrimidines |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.innih.gov These approaches focus on the use of safer solvents, catalysts, and reaction conditions. rasayanjournal.co.in

For pyrimidine synthesis in general, several green methodologies have been developed, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.innih.gov

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can enhance reaction rates. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent, for example, through mechanical grinding (mechanochemistry), can reduce waste and simplify purification. rasayanjournal.co.inresearchgate.netmdpi.com

Use of green catalysts and solvents: Employing environmentally benign catalysts and solvents like water can make synthetic processes more sustainable. nih.govjmaterenvironsci.com

While specific examples for the synthesis of this compound using all of these green methods are not extensively documented in the provided search results, the broader trends in pyrimidine synthesis suggest a move towards more environmentally friendly protocols. For instance, the use of water as a solvent in the oxidative halogenation of pyrazolo[1,5-a]pyrimidines demonstrates the potential for greener halogenation steps. nih.govacs.org Similarly, the development of solvent-free iodination methods for pyrimidine derivatives using mechanical grinding highlights a promising green alternative to traditional methods that use hazardous reagents. mdpi.com The application of such principles to the synthesis of this compound and its derivatives holds significant promise for more sustainable chemical manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, utilizing microwave energy to heat reactions. bohrium.com This method offers direct and uniform heating of the reaction mixture, a stark contrast to conventional heating methods. nih.gov The result is a dramatic reduction in reaction times, often from hours to mere minutes, along with improved product yields and purities. globalresearchonline.net

The application of MAOS to the synthesis of pyrimidine derivatives has proven to be highly effective. For instance, the methoxylation of 2-amino-4,6-dichloropyrimidine, a precursor to compounds like this compound, was achieved with a 92% yield in just 45 minutes under microwave irradiation (150°C, 300 W), a significant improvement over the 6 hours required with conventional heating. The enhanced efficiency is attributed to the improved dipole polarization in polar solvents like DMSO, which absorb microwave energy more effectively.

The synthesis of various other pyrimidine derivatives has also benefited from microwave assistance. For example, the synthesis of 2-Amino-6-substituted-pyrimidine derivatives was successfully carried out in a sealed microwave vial, purged with nitrogen, demonstrating the versatility of this technique. ijamtes.org Furthermore, catalyst-free, one-pot, three-component protocols under microwave irradiation have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines, achieving good isolated yields (68–82%) in just 8 minutes at 150°C. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Product | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| Methoxylated Dichloropyrimidine | 6 hours | 45 minutes | 92% | |

| Pyrazolo-pyrimidine | 4 - 6 hours | 40 minutes | 42% | nih.gov |

| Dihydropyrido[2,3-d]pyrimidines | Not Specified | 8 minutes | 68-82% | nih.gov |

Catalytic Approaches and Recyclable Systems

The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry, aiming to minimize waste and improve economic feasibility. rasayanjournal.co.in In the context of pyrimidine synthesis, various catalytic systems have been explored to replace stoichiometric reagents and harsh reaction conditions. scispace.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed for the synthesis of new pyrimidine derivatives. For instance, 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have served as precursors in Suzuki reactions with various arylboronic acids. researchgate.net These reactions, catalyzed by palladium tetraacetate in the presence of a phosphine (B1218219) ligand and a base, afford the desired aryl-substituted pyrimidines in good yields. researchgate.net

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. KF/Al2O3 has been demonstrated as an effective and recyclable solid base catalyst for the three-component synthesis of 4-amino-5-pyrimidine-carbonitrile derivatives. scispace.comijcce.ac.ir This catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. scispace.com The use of such solid catalysts avoids cumbersome aqueous workups and reduces solvent waste. ijcce.ac.ir

Other recyclable catalytic systems for pyrimidine synthesis include:

Nano-CeO2: Ceria nanoparticles have been used as a recyclable catalyst for the one-pot, multi-component synthesis of fused triazolo- and tetrazolo-pyrimidine derivatives in an aqueous medium. rsc.org

SCMNPs@Urea/Py-CuCl2: These magnetic nanoparticles serve as a reusable catalyst for the synthesis of pyrano[2,3-d]pyrimidinone and pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives. The catalyst can be easily recovered using a magnet and reused for at least six runs with minimal decrease in activity. tandfonline.com

Ag2O on ZrO2: This system has been shown to be an efficient, stable, and reusable catalyst for the multicomponent synthesis of indenopyrimidine derivatives at room temperature in ethanol, a green solvent. mdpi.com

Nickel(II)-NNO pincer complexes: These complexes have been developed as catalysts for the multicomponent synthesis of pyrimidine analogues via an acceptorless dehydrogenative annulation of alcohols, representing a sustainable and atom-economical approach. acs.org

Table 2: Recyclable Catalyst Systems in Pyrimidine Synthesis

| Catalyst | Type of Synthesis | Key Advantages | Reference |

| KF/Al2O3 | Three-component synthesis of 4-amino-5-pyrimidine-carbonitriles | Solid, reusable, avoids aqueous workup | scispace.comijcce.ac.ir |

| Nano-CeO2 | One-pot, multi-component synthesis of fused pyrimidines | Recyclable, aqueous medium | rsc.org |

| SCMNPs@Urea/Py-CuCl2 | Synthesis of pyrano[2,3-d]pyrimidinone derivatives | Magnetic, reusable for multiple cycles | tandfonline.com |

| Ag2O on ZrO2 | Multicomponent synthesis of indenopyrimidines | Reusable, room temperature, green solvent | mdpi.com |

| Ni(II)-NNO pincer complexes | Multicomponent synthesis from alcohols | Sustainable, atom-economical | acs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for 4-Chloro-6-methoxypyrimidine is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. cymitquimica.com The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring significantly activates the halide for substitution.

The chlorine atom at the 4-position of the pyrimidine ring is an effective leaving group, facilitating SNAr reactions with a variety of nucleophiles. cymitquimica.com This reactivity makes the compound a valuable building block for introducing diverse functional groups onto the pyrimidine scaffold. a2bchem.com Reactions with nucleophiles such as amines and thiols proceed to yield substituted pyrimidine derivatives. smolecule.com

For instance, the chloro group can be readily displaced by amines or sodium methoxide (B1231860) to form the corresponding amino or methoxy (B1213986) derivatives. These substitutions are fundamental in the synthesis of more complex molecules, including biologically active compounds. a2bchem.com

| Nucleophile | Reagents/Conditions | Product | Yield/Selectivity Notes | Reference |

|---|---|---|---|---|

| Amine (e.g., Pyrrolidine) | Pyrrolidine, K₂CO₃, DMF, 80–100°C | 4-Amino-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | Reported yields of 85–92% for a related substrate. | |

| Thiol (e.g., NaSH) | NaSH, EtOH, reflux | 4-Mercapto-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | Requires inert atmosphere; data is limited. | |

| Alkoxide (e.g., NaOMe) | NaOMe, MeOH, 60°C | 4-Methoxy-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | Reported yield of 78% for a related substrate. | |

| Amine (e.g., Cyclopentylamine) | Cyclopentylamine | 4-(Cyclopentylamino)-6-chloro-5-methoxypyrimidine** | High yield reported for the first SNAr reaction on a related dichloropyrimidine. | researchgate.netwiley.com |

Reactivity of the Chloro Substituent as a Leaving Group

Electrophilic Aromatic Substitution Reactions

The pyrimidine ring is inherently electron-deficient, which makes it generally unreactive towards electrophilic aromatic substitution. researchgate.net However, the presence of activating substituents, such as the electron-donating methoxy group, can enable such reactions. The most probable site for electrophilic attack on the this compound ring is the C5 position. This position is activated by the para-methoxy group and is the least deactivated position by the two ring nitrogens.

For the related compound 4-Chloro-6-methoxy-2-methylpyrimidine, electrophilic aromatic substitution has been demonstrated through nitration, which occurs at the 5-position. vulcanchem.com This suggests that this compound could likely undergo similar electrophilic substitutions at C5 under appropriate conditions.

Transformations Involving the Methoxy Moiety

The methoxy group itself can be chemically transformed. A notable reaction is its conversion into a chloro group. For example, this compound can be reacted with phosphorus oxychloride in the presence of an anhydrous organic amine to synthesize 4,6-dichloropyrimidine (B16783). google.com This reaction effectively reverses the formation of the methoxy group from a chloro precursor, highlighting the compound's utility as a synthetic intermediate that allows for the sequential and controlled introduction of different substituents.

Mechanistic Studies of Key Reactions (e.g., ring opening, cyclization)

The reactivity of this compound and its derivatives can lead to complex intramolecular reactions, including cyclizations and ring transformations. These reactions often proceed after an initial intermolecular SNAr reaction.

Cyclization: Studies on related systems have shown that after initial substitution at the C4 position, subsequent reactions can lead to the formation of fused heterocyclic systems. For example, a synthetic route starting with 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine involves lithiation at the C5 position, followed by reaction with cinnamaldehyde (B126680) derivatives. clockss.org Subsequent substitution of the 4-chloro group and an acid-mediated intramolecular cyclization yields 7H-thiopyrano[2,3-d]pyrimidines. clockss.org Similarly, the alkylation of aminopyrimidines (derived from 4,6-dichloro-5-methoxypyrimidine) with agents bearing a second nucleophilic group can lead to unexpected intramolecular SNAr cyclization and fragmentation products. researchgate.netwiley.com

Ring Opening: The pyrimidine ring can be susceptible to ring-opening upon nucleophilic attack, particularly when the ring is activated. wur.nlrsc.org Activation, for instance by quaternization of a ring nitrogen, makes the C6 position highly susceptible to nucleophilic addition. wur.nl This addition can lead to a ring-opened intermediate, which may then undergo recyclization to form a different heterocyclic system. wur.nl While not a common reaction for this compound under standard conditions, this mechanistic pathway becomes relevant in the presence of strong nucleophiles or under conditions that increase the electrophilicity of the pyrimidine ring. wur.nl

Applications of 4 Chloro 6 Methoxypyrimidine Scaffolds in Advanced Chemistry

Medicinal Chemistry Applications

In the field of medicinal chemistry, 4-Chloro-6-methoxypyrimidine is a key starting material for the synthesis of numerous pharmaceutical compounds. lookchem.com Its structural framework is integral to the development of treatments for a range of diseases, including viral infections and cancer. chemimpex.comnetascientific.com

Development of Antiviral Agents

The this compound scaffold is a recognized building block in the creation of antiviral drugs. chemimpex.comnetascientific.com Its derivatives have been investigated for their potential to inhibit viral replication. smolecule.com For instance, it is a precursor in the synthesis of diarylpyrimidines, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) effective against the human immunodeficiency virus (HIV). nih.gov Research has shown that modifications to the pyrimidine (B1678525) core, such as the introduction of different functional groups, can lead to potent antiviral agents. smolecule.comnih.gov

A notable application of a related compound, 2-amino-4-chloro-6-methoxypyrimidine (B129847), is in the synthesis of flexible nucleoside analogues. nih.gov These analogues have demonstrated inhibitory activity against flaviviruses. nih.gov The synthesis involves coupling the pyrimidine derivative with other heterocyclic moieties to create compounds with significant antiviral potency. nih.gov

Design of Anticancer Agents

The pyrimidine structure is a common feature in many anticancer drugs, and this compound serves as a valuable intermediate in this area. chemimpex.com It is used in the synthesis of compounds that can inhibit the proliferation of cancer cells. smolecule.com The chloro group at the 4-position of the pyrimidine ring is particularly reactive, allowing for the introduction of various substituents to modulate the biological activity of the resulting molecules. smolecule.comsmolecule.com

Derivatives of this compound have been explored for their potential to interact with biological targets such as enzymes or receptors involved in cancer progression. For example, it can be a starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Antimicrobial and Antifungal Compound Derivatization

Derivatives of this compound have shown promise as antimicrobial and antifungal agents. eurjchem.comresearchgate.net For instance, Schiff base derivatives synthesized from 2-amino-4-chloro-6-methoxypyrimidine have exhibited potent activity against various bacterial and fungal strains. eurjchem.comresearchgate.net These compounds have been tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus fumigatus. eurjchem.comresearchgate.net

Furthermore, some derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine have been synthesized and evaluated for their antifungal effects, showing notable activity against fungi such as Aspergillus terreus and Aspergillus niger. researchgate.net The fungicidal properties of certain sulfonylureas derived from pyrimidines have also been linked to the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in fungi. acs.org

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organisms | Key Findings |

| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella, Pseudomonas aeruginosa, Salmonella, Candida albicans, Candida tropicalis, Aspergillus fumigatus | Exhibited potent antibacterial and antifungal activity. eurjchem.comresearchgate.net |

| 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives | Aspergillus terreus, Aspergillus niger | Showed significant antifungal effects, with one compound being particularly effective. researchgate.net |

Enzyme Inhibition and Receptor Binding Studies

The this compound scaffold is utilized in the synthesis of molecules designed for enzyme inhibition and receptor binding studies. The pyrimidine ring system is a common feature in molecules that interact with biological targets. For instance, derivatives of this compound have been investigated as inhibitors of specific enzymes. nih.gov

One area of research has focused on the inhibition of thiaminase I, where a related compound, 4-amino-6-chloro-2-methylpyrimidine, was found to cause irreversible inhibition of the enzyme. nih.gov Additionally, pyrimidine derivatives are studied for their ability to bind to various receptors, such as serotonin (B10506) receptors. google.com The ability to synthesize a diverse library of compounds from the this compound core allows for extensive exploration of their interactions with biological macromolecules. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in drug discovery. The this compound scaffold provides a versatile platform for such studies. acs.org By systematically modifying the substituents on the pyrimidine ring, researchers can investigate how these changes affect the compound's potency and selectivity. nih.govacs.org

For example, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a library of pyrimidine-4-carboxamides was synthesized and evaluated. acs.org These studies revealed that modifications at different positions of the pyrimidine core significantly influenced the inhibitory activity. acs.org Such SAR studies are instrumental in the rational design of more effective therapeutic agents.

Agrochemical Applications

Beyond its medicinal uses, this compound is an important intermediate in the agrochemical industry. chemimpex.comlookchem.com It serves as a precursor for the synthesis of various pesticides, including herbicides and fungicides, which are essential for crop protection and enhancing agricultural productivity. chemimpex.comnetascientific.comlookchem.com

The biological activity of pyrimidine derivatives makes them effective against a range of agricultural pests and weeds. evitachem.com For instance, 2-amino-4-chloro-6-methoxypyrimidine is used in the formulation of herbicides and pesticides. chemimpex.com The versatility of the this compound scaffold allows for the development of new agrochemicals with improved efficacy and environmental profiles. a2bchem.com

Herbicidal Compound Development

The this compound scaffold is a crucial intermediate in the synthesis of several classes of herbicides, most notably the sulfonylureas. These herbicides are known for their high efficacy at low application rates and their selective action against weeds. The synthesis of these compounds often involves the reaction of a pyrimidine derivative with a sulfonyl isocyanate.

A key derivative, 2-amino-4-chloro-6-methoxypyrimidine, which can be synthesized from this compound, serves as a primary building block for numerous sulfonylurea herbicides. For instance, the reaction of 2-amino-4-chloro-6-methoxypyrimidine with methyl 2-(isocyanatosulfonyl)benzoate leads to the formation of a sulfonylurea bridge, a critical linkage for herbicidal activity. This reaction underscores the importance of the pyrimidine scaffold in creating potent agrochemicals. nih.gov

One notable example is the synthesis of compounds with a high inhibitory effect on acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. usm.my The synthesis of a sulfonylurea compound containing an imidazole (B134444) heterocycle demonstrated significant herbicidal activity. The process involved the reaction of 2-amino-4-chloro-6-methoxypyrimidine with chlorosulfonyl isocyanate, followed by reaction with 4-nitroimidazole. usm.my

| Intermediate | Reactant | Resulting Herbicide Class | Reference |

| 2-Amino-4-chloro-6-methoxypyrimidine | Methyl 2-(isocyanatosulfonyl)benzoate | Sulfonylurea | nih.gov |

| 2-Amino-4-chloro-6-methoxypyrimidine | Chlorosulfonyl isocyanate and 4-nitroimidazole | Imidazole-containing sulfonylurea | usm.my |

Fungicidal Agent Synthesis

The this compound scaffold is a pivotal precursor in the synthesis of important fungicidal agents. Its primary role is as an intermediate in the production of 4,6-dichloropyrimidine (B16783), a key building block for several broad-spectrum fungicides. justia.comguidechem.comgoogle.com The conversion of this compound to 4,6-dichloropyrimidine can be achieved through reaction with reagents like phosphorus oxychloride or phosgene (B1210022). justia.comgoogle.com

A prominent example of a fungicide derived from this pathway is azoxystrobin, a member of the strobilurin class. guidechem.comnih.gov Although this compound is not a direct precursor in the final assembly of azoxystrobin, it is a significant by-product in the industrial synthesis of 4,6-dichloropyrimidine, which is a core component of azoxystrobin. google.com Efficient methods have been developed to convert this by-product back into the desired 4,6-dichloropyrimidine, highlighting its economic importance in the production of this widely used fungicide. google.com

Furthermore, research has explored the synthesis of novel pyrimidine derivatives with fungicidal properties. For instance, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and shown to exhibit significant fungicidal activity against various plant pathogens. nih.gov These studies often utilize the reactivity of the chloro-substituent on the pyrimidine ring to introduce diverse functionalities, leading to new classes of fungicides. nih.gov

| Starting Material | Intermediate | Final Product Class | Example | Reference |

| This compound | 4,6-Dichloropyrimidine | Strobilurin Fungicide | Azoxystrobin | justia.comguidechem.com |

| 4-Chloro-2-isopropyl-6-methylpyrimidine | Amine derivatives | Pyrimidine Fungicides | Novel N-substituted pyrimidinamines | nih.gov |

Pesticide Formulation Components

While this compound is primarily utilized as a synthetic intermediate rather than a direct component in final pesticide formulations, its derivatives are crucial for creating active ingredients. googleapis.comnetascientific.comresearchgate.net The versatility of the pyrimidine ring allows for the synthesis of a wide range of pesticides, including insecticides. For example, chrysanthemum thiouracil derivatives with pesticidal activity have been synthesized using 2-amino-4-chloro-6-methoxypyrimidine as a starting material. netascientific.com The synthesis involves the reaction of the aminopyrimidine with a chrysanthemum acyl isothiocyanate to yield the target pesticidal compound. netascientific.com The structural diversity that can be achieved from the this compound scaffold enables the development of new pesticides with tailored activities.

Materials Science and Supramolecular Chemistry

The unique electronic and hydrogen-bonding capabilities of the pyrimidine ring have led to the exploration of this compound and its derivatives in materials science and supramolecular chemistry.

Ligand Design for Metal Complexes

The nitrogen atoms within the pyrimidine ring of this compound and its derivatives are excellent coordination sites for metal ions, making them valuable ligands in the design of metal complexes. While direct studies on this compound are limited, research on structurally similar compounds, such as 2-amino-4-chloro-6-methylpyrimidine (B145687), demonstrates the potential of this scaffold in coordination chemistry.

For instance, Schiff base ligands derived from the condensation of 2-amino-4-chloro-6-methylpyrimidine with aldehydes have been used to synthesize cobalt(II), nickel(II), and copper(II) complexes. In these complexes, the pyrimidine nitrogen and the azomethine nitrogen of the Schiff base act as donor atoms, coordinating to the metal center. Such complexes have been investigated for their potential applications in catalysis and as antimicrobial agents. The ability of the pyrimidine scaffold to form stable metal complexes opens avenues for the development of new materials with interesting magnetic, optical, and catalytic properties.

Incorporation into Functional Polymers and Organic Materials

The reactive nature of the chloro-substituent on the this compound scaffold makes it a candidate for incorporation into functional polymers. A related compound, 4-(chloromethyl)-6-methoxypyrimidine, showcases the potential for polymerization. The chloromethyl group can participate in nucleophilic substitution reactions, enabling it to be integrated into polymer chains. For example, coupling with diamines can lead to the formation of pyrimidine-based polyamides. These polymers, containing the electron-deficient pyrimidine ring, may exhibit interesting electronic and thermal properties, making them suitable for applications in functional materials. researchgate.net

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of pyrimidine derivatives are of significant interest. A PhD thesis has detailed the study of supramolecular cocrystals formed between 2-amino-4-chloro-6-methoxypyrimidine and various carboxylic acids. usm.my These studies reveal that the pyrimidine ring can form predictable hydrogen-bonding patterns, such as the common R2(2)(8) ring motif, with carboxylic acids. usm.myresearchgate.netresearchgate.net This self-assembly behavior is fundamental to crystal engineering and the design of new solid-state materials with tailored properties. usm.my

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the bond characteristics of 4-chloro-6-methoxypyrimidine. For the related compound, 2-amino-4-chloro-6-methoxypyrimidine (B129847) (ACMP), the FT-IR and FT-Raman spectra have been recorded and analyzed in detail. nih.govresearchgate.net The FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was observed in the 4000–50 cm⁻¹ range. nih.govresearchgate.net This type of analysis allows for the identification of characteristic vibrations of the pyrimidine (B1678525) ring, the C-Cl bond, the C-O-C linkage of the methoxy (B1213986) group, and the various C-H bonds. nih.govmcbu.edu.tr Although specific data for this compound is not detailed in the provided results, the analysis of similar pyrimidine derivatives demonstrates that these techniques are crucial for confirming the presence of key structural motifs. ias.ac.innih.gov For instance, in substituted pyrimidines, ring stretching modes are typically observed in the 1400-1600 cm⁻¹ region. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and DEPT experiments provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound provides information on the number and environment of hydrogen atoms. In a study using DMSO-d6 as the solvent, the proton spectrum showed distinct signals corresponding to the different protons in the molecule. echemi.com A singlet at 3.96 ppm is attributed to the three protons of the methoxy (OCH₃) group. echemi.com The two aromatic protons on the pyrimidine ring appear as distinct signals due to their different chemical environments. The proton at the 2-position (H-2) resonates at 8.68 ppm, while the proton at the 5-position (H-5) appears at 7.18 ppm. echemi.com The slight splitting of these signals into doublets (with a coupling constant of J(H,H) = 0.8-0.9 Hz) indicates a weak long-range coupling between them. echemi.com

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-2 | 8.68 | d |

| H-5 | 7.18 | d |

| OCH₃ | 3.96 | s |

Solvent: DMSO-d6. Data sourced from ECHEMI. echemi.com

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Although specific experimental values for this compound are not provided in the search results, theoretical calculations for the related compound 2-amino-4-chloro-6-methoxypyrimidine have been performed to predict carbon chemical shifts. nih.govresearchgate.net These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, provide theoretical values that can be compared with experimental data to confirm structural assignments. nih.govresearchgate.net For this compound, one would expect distinct signals for the four carbon atoms of the pyrimidine ring and one signal for the methoxy carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is used to differentiate between CH, CH₂, and CH₃ groups. While specific DEPT 135 data for this compound is not available in the search results, this technique has been applied to the related compound 2-amino-4-chloro-6-methoxypyrimidine. nih.govresearchgate.net A DEPT 135 experiment on this compound would be expected to show a positive signal for the methoxy (CH₃) group and positive signals for the two CH groups of the pyrimidine ring, while the quaternary carbons (C-4 and C-6) would be absent.

¹³C NMR Spectroscopic Analysis

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not detailed, the structure of the closely related 2-amino-4-chloro-6-methoxypyrimidine has been determined. researchgate.netnih.gov This analysis revealed that the molecule is essentially planar. researchgate.net In the crystal, molecules are linked by hydrogen bonds to form dimers, which are further connected into a sheet-like structure. researchgate.net Such studies are crucial for understanding how molecules pack in the solid state and the nature of non-covalent interactions that govern the crystal lattice. researchgate.netiucr.org

Hydrogen Bonding Interactions

Specifically, adjacent molecules of 4-Chloro-6-methoxypyrimidin-2-amine are linked by a pair of N—H⋯N hydrogen bonds, which results in the formation of a centrosymmetric inversion dimer. nih.goviucr.org This common and stable supramolecular synthon is characterized by an R2(8) ring motif. nih.gov The parameters for these interactions have been determined through single-crystal X-ray diffraction studies.

Furthermore, these dimers are interconnected through N—H⋯O hydrogen bonds, where the amino group donates a proton to the oxygen atom of the methoxy group of a neighboring dimer. researchgate.netnih.gov This interaction, with a C(6) graph-set notation, links the dimers into undulating sheets that propagate parallel to the bc plane of the unit cell. nih.gov

The absence of an amino group in this compound means that these specific N-H...N and N-H...O hydrogen bonds would not be present. However, the potential for weaker C—H⋯N and C—H⋯O hydrogen bonds involving the pyrimidine ring's C-H bonds and the methoxy group's methyl hydrogens exists. The nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group would remain potential hydrogen bond acceptors.

Table 1: Hydrogen Bond Geometry for 4-Chloro-6-methoxypyrimidin-2-amine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| N3—H1N3···N1 | 0.850(16) | 2.183(16) | 3.0335(12) | 180(2) | (ii) −x+2, −y+1, −z+2 |

| N3—H2N3···O1 | 0.828(16) | 2.251(17) | 3.0699(11) | 170.1(15) | (i) x-1, y, z |

Data sourced from crystallographic studies on 4-Chloro-6-methoxypyrimidin-2-amine. nih.gov

Crystal Lattice Stabilization

The crystal lattice of 4-Chloro-6-methoxypyrimidin-2-amine is primarily stabilized by the extensive network of hydrogen bonds discussed previously. researchgate.netnih.gov The formation of inversion dimers via N—H⋯N interactions creates a robust and symmetrical structural unit. nih.goviucr.org The subsequent linking of these dimers through N—H⋯O hydrogen bonds into two-dimensional sheets contributes significantly to the cohesion and stability of the crystal structure. nih.gov The molecule itself is reported to be essentially planar, which facilitates efficient packing in the crystal lattice. researchgate.netnih.gov

In the case of this compound, which lacks the strong hydrogen-bonding amino group, the crystal lattice stabilization would rely on other types of intermolecular forces. These would likely include:

Van der Waals interactions: These ubiquitous forces would be significant in the packing of the molecules.

Dipole-dipole interactions: The polar C-Cl bond and the C-O bonds of the methoxy group would contribute to directional intermolecular forces.

π-π stacking interactions: The aromatic pyrimidine rings could stack on top of each other, contributing to the stability of the crystal lattice. vulcanchem.com The planarity of the pyrimidine ring is conducive to such interactions.

Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules.

Table 2: Crystal Data and Structure Refinement for 4-Chloro-6-methoxypyrimidin-2-amine

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₆ClN₃O |

| Formula weight | 159.58 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

Data sourced from crystallographic studies on 4-Chloro-6-methoxypyrimidin-2-amine. nih.govnih.gov

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. tandfonline.com It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. For pyrimidine (B1678525) derivatives, the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a high-level basis set like 6-311++G(d,p) is a common and reliable choice for achieving accuracy. tandfonline.comresearchgate.netebi.ac.uk

Vibrational frequency analysis, performed using the same DFT methods, allows for the assignment of characteristic infrared (IR) and Raman spectral bands. researchgate.netnih.gov The calculated frequencies, when scaled by an appropriate factor, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netebi.ac.uk This correspondence validates the accuracy of the computed molecular geometry and provides a detailed understanding of the molecule's vibrational modes. nih.gov

Below is a table of representative calculated geometrical parameters for a similar pyrimidine structure, demonstrating typical bond lengths and angles.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 127.5 |

| C2-N3 | 1.32 | C2-N3-C4 | 115.8 |

| N3-C4 | 1.35 | N3-C4-C5 | 123.1 |

| C4-C5 | 1.39 | C4-C5-C6 | 116.2 |

| C5-C6 | 1.38 | C5-C6-N1 | 121.3 |

| C6-N1 | 1.34 | C6-N1-C2 | 116.1 |

| C4-Cl | 1.74 | C5-C4-Cl | 115.9 |

| C6-O1 | 1.36 | N1-C6-O1 | 115.7 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wuxibiology.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.comirjweb.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. irjweb.com The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. irjweb.com

For pyrimidine derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. tandfonline.comnih.gov In a related compound, 2-amino-4-chloro-6-methylpyrimidine (B145687), the HOMO is localized on the pyrimidine ring and the amino group, while the LUMO is distributed over the entire molecule. science.gov For 4-Chloro-6-methoxypyrimidine, the HOMO is expected to have significant contributions from the electron-rich methoxy (B1213986) group and the pyrimidine ring nitrogens. The LUMO is likely concentrated around the electron-deficient parts of the ring and the chloro substituent, indicating these as likely sites for nucleophilic attack. wuxibiology.com

The HOMO-LUMO energy gap and related quantum chemical descriptors are powerful tools for predicting reactivity. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.8 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Global Hardness (η) | (I - A) / 2 | 2.65 |

| Global Softness (S) | 1 / (2η) | 0.189 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

Note: Values are illustrative based on DFT calculations for analogous pyrimidine systems. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. tandfonline.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded for interpretation. researchgate.net Red and yellow areas indicate negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green regions are neutral. researchgate.net

For pyrimidine derivatives, MEP analysis clearly illustrates the influence of substituents. tandfonline.comnih.gov In the case of this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. researchgate.net Conversely, a positive potential would be observed around the hydrogen atoms and the C4 carbon attached to the chlorine, highlighting this position as a prime site for nucleophilic substitution reactions. The chlorine atom itself often presents a region of slight positive or neutral potential, consistent with its role as a good leaving group.

Non-Linear Optics (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. tcichemicals.com They are crucial for technologies like frequency conversion and optical switching. tcichemicals.com Organic molecules, particularly those with delocalized π-electron systems and significant charge asymmetry (donor-acceptor groups), can possess large NLO responses. tcichemicals.com

Computational methods, including DFT, can predict the NLO properties of molecules by calculating the polarizability (α) and the first-order hyperpolarizability (β). nih.gov A high β value is indicative of significant NLO activity. For pyrimidine derivatives, the presence of electron-donating (like methoxy) and electron-withdrawing (like chloro) groups can induce the necessary charge asymmetry for NLO properties. nih.govdntb.gov.ua

Theoretical calculations on similar molecules have shown that the pyrimidine ring can act as a building block for functional π-conjugated materials with potential NLO applications. dntb.gov.ua The predicted hyperpolarizability values from these studies suggest that substituted pyrimidines can be promising candidates for NLO materials. nih.gov

| Property | Description | Predicted Value (esu) |

| α (Polarizability) | A measure of the molecular electronic cloud's distortion by an electric field. | Varies with method |

| β (First Hyperpolarizability) | The primary measure of second-order NLO activity. | Varies with method |

Note: Specific calculated values for this compound require a dedicated computational study. The table indicates the properties that would be calculated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models use calculated molecular descriptors—physicochemical, electronic, and structural properties—to predict the activity of new or untested compounds.

The computational parameters derived from DFT and other quantum mechanical methods for this compound are ideal inputs for QSAR studies. Descriptors such as HOMO-LUMO energies, dipole moment, molecular electrostatic potential, and charge distributions on specific atoms can be correlated with biological activities like enzyme inhibition or antimicrobial effects. For instance, DFT calculations on pyrimidine derivatives have been used to correlate charge distribution with inhibitory activity against specific kinases. By integrating these calculated descriptors into a statistical model, QSAR can guide the synthesis of more potent and selective analogues.

Future Perspectives and Emerging Research Avenues

Novel Derivatization Strategies

The inherent reactivity of the chloro and methoxy (B1213986) groups on the pyrimidine (B1678525) ring makes 4-Chloro-6-methoxypyrimidine a prime candidate for advanced derivatization techniques. a2bchem.com Future research is increasingly focused on moving beyond traditional substitution reactions to more intricate and efficient synthetic methodologies.

C-H Functionalization: Direct C-H activation and functionalization are at the forefront of modern organic synthesis. ijsat.orghbni.ac.in Applying these strategies to the pyrimidine core of this compound could enable the direct introduction of aryl or alkyl groups without the need for pre-functionalized starting materials. researchgate.net Research into rhodium-catalyzed C-H activation, for instance, has shown promise for the functionalization of N-heterocycles. hbni.ac.in This approach offers a more atom-economical and streamlined route to novel derivatives with potentially unique biological or material properties.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. youtube.com This technique can be harnessed to generate reactive radical intermediates from this compound, enabling a host of new transformations. rsc.org For example, photoredox-mediated C-H arylation, potentially using a Ru(II) or Ir(III) photoactivator, could lead to the regioselective introduction of aryl groups onto the pyrimidine scaffold. mdpi.com This method is particularly attractive for its compatibility with a wide range of functional groups and its adherence to green chemistry principles.

| Derivatization Strategy | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(OAc)₄), Base (e.g., Na₂CO₃) | Synthesis of 4-aryl-6-methoxypyrimidines. biomedpharmajournal.org |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Replacement of the chlorine atom with various functional groups. |

| C-H Arylation | Aryl diazonium salts, Pd(II) catalyst, Ru(II) photoredox catalyst | Direct introduction of aryl groups at specific C-H bonds. |

| Flow Chemistry Synthesis | 4,6-dichloropyrimidine (B16783), Aromatic amines, Cyclohexylamine | Rapid, high-throughput synthesis of a library of 4,6-disubstituted pyrimidines. mdpi.com |

Exploration of Undiscovered Biological Activities

The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, present in numerous approved drugs. nih.govnih.gov While derivatives of this compound are known for certain biological activities, a vast landscape of potential therapeutic applications remains to be explored.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. rsc.org The pyrimidine scaffold is a key feature in many kinase inhibitors. nih.govrsc.org Future research will likely focus on designing and synthesizing derivatives of this compound that can selectively target specific protein kinases implicated in various cancers, such as Epidermal Growth Factor Receptor (EGFR) or B-Raf. nih.govrsc.orgekb.eg The goal is to develop more potent and selective anticancer agents with improved therapeutic profiles. nih.gov

Antiviral and Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Pyrimidine derivatives have shown promise in this area. For instance, pyrimidine-based compounds are being investigated as inhibitors of enzymes crucial for viral replication. Future studies could explore the synthesis of this compound analogues designed to inhibit viral polymerases or proteases, potentially leading to new treatments for a range of viral infections. Moreover, the antibacterial and antifungal potential of novel derivatives warrants further investigation against a broad spectrum of microorganisms. researchgate.net

| Potential Biological Activity | Target/Mechanism of Action | Example of Related Research |

| Anticancer | Inhibition of protein kinases (e.g., EGFR, FAK, HER2). nih.govekb.eg | Development of pyrimidine-based inhibitors for non-small cell lung cancer and breast cancer. nih.govekb.eg |

| Antiviral | Inhibition of viral enzymes like reverse transcriptase or polymerase. | Synthesis of diarylpyrimidine (DAPY) analogues as HIV-1 non-nucleoside reverse transcriptase inhibitors. |

| Antimicrobial | Disruption of bacterial or fungal cellular processes. | Evaluation of pyrimidine derivatives against various bacterial and fungal strains. researchgate.net |

| Enzyme Inhibition | Covalent modification of enzyme active sites, such as thiaminase I. nih.gov | Inactivation of thiaminase I by chloropyrimidine derivatives. nih.gov |

Integration with Advanced Materials Science

The unique electronic and structural properties of the pyrimidine ring make this compound an attractive building block for the creation of advanced functional materials.

Organic Electronics: There is a growing interest in the development of pyrimidine-containing conjugated polymers for applications in organic electronics. researchgate.net The electron-deficient nature of the pyrimidine ring can be exploited to create donor-acceptor polymers with tunable optoelectronic properties. By incorporating this compound or its derivatives into polymer backbones, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Research in this area would focus on synthesizing such polymers and characterizing their photophysical and electronic properties. researchgate.nettandfonline.com

Functional Polymers: Beyond electronics, this compound can be used to synthesize functional polymers with tailored properties such as enhanced thermal stability and chemical resistance. The reactive chloro group allows for the grafting of various side chains onto a polymer backbone, leading to materials with specific functionalities. For example, polyphosphazenes containing pyrimidine side groups have been synthesized and show interesting physical and hydrolytic properties. acs.org

| Material Application | Polymer Type | Potential Properties |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated pyrimidine-containing polymers | Tunable emission colors, good fluorescence quantum yields. researchgate.net |

| Organic Photovoltaics (OPVs) | Donor-acceptor polymers | Favorable HOMO/LUMO energy levels for efficient charge separation. researchgate.net |

| Thermosets | Hyperbranched polyimides containing pyrimidine nuclei | Excellent thermal stability and solubility. tandfonline.com |

| Biomaterials | Polyphosphazenes with pyrimidine side groups | Controlled hydrolytic degradation for drug delivery applications. acs.org |

Sustainable and Scalable Synthetic Methodologies

As the demand for fine chemicals and pharmaceuticals grows, so does the need for sustainable and scalable manufacturing processes. ijsat.org Future research on this compound will undoubtedly prioritize the development of green and efficient synthetic routes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com Biocatalytic methods, such as the use of nucleoside phosphorylases, are being explored for the synthesis of pyrimidine derivatives. nih.govscispace.comtandfonline.com Future work could focus on discovering or engineering enzymes capable of directly synthesizing or modifying this compound, providing a greener alternative to traditional chemical methods.

Flow Chemistry: Continuous flow chemistry is a powerful technology for the safe, efficient, and scalable production of chemical compounds. mdpi.com A two-step, one-flow protocol for the synthesis of 4,6-disubstituted pyrimidines has already been developed, demonstrating the feasibility of this approach. mdpi.com Further optimization and application of flow chemistry to the synthesis of this compound and its derivatives could lead to significant improvements in yield, purity, and manufacturing efficiency, while also enhancing safety, particularly when handling hazardous reagents. google.com

| Synthetic Methodology | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., nucleoside phosphorylases). tandfonline.com | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |

| Flow Chemistry | Continuous reaction in a microreactor system. mdpi.com | Improved safety, efficiency, scalability, and process control. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. |

| Green Chemistry Approaches | Use of safer solvents, reduction of waste. google.com | Reduced environmental impact, lower production costs. google.com |

常见问题

Q. Key Optimization Parameters :

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dry methylbenzene or acetonitrile |

| Catalysts/Reagents | NaH, phosphoryl chloride |

| Temperature | Room temperature to reflux |

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer :

Discrepancies in crystallographic data (e.g., bond lengths, hydrogen-bonding motifs) require:

- Validation of refinement protocols : Use high-resolution single-crystal X-ray diffraction (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Cross-checking hydrogen-bond motifs : Compare observed motifs (e.g., inversion dimers with R₂²(8) rings) with literature standards .

- Statistical analysis : Ensure data-to-parameter ratios >24:1 and R factors <0.07 for reliable geometry .

Q. Example Crystallographic Data :

| Parameter | Value (4-Chloro-6-methoxypyrimidin-2-amine) |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.7683 Å, b = 16.4455 Å, c = 10.7867 Å |

| Hydrogen bonds (N–H⋯N/O) | 2.00–2.10 Å, angles 160–170° |

| Planarity deviation | ≤0.0256 Å |

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Q. Answer :

- X-ray crystallography : Determines molecular geometry, hydrogen-bonding networks, and packing motifs. For example, planar pyrimidine rings with N–H⋯N/O interactions form undulating sheets parallel to the bc plane .

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy group at C6 via δ 3.8–4.0 ppm in ¹H NMR) .

- Mass spectrometry : Validates molecular weight (e.g., m/z = 159.58 for C₅H₆ClN₃O) .

Advanced: How does substitution at the pyrimidine ring influence biological activity?

Q. Answer :

- Chloro-methoxy synergy : The 4-Cl and 6-OCH₃ groups enhance binding to enzymes like α7 nicotinic acetylcholine receptors or Src/Abl kinases, as seen in derivatives with antiproliferative or anti-inflammatory activity .

- Amino substitution : Adding an amino group at C2 (e.g., 2-amino-4-chloro-6-methoxypyrimidine) improves solubility and pharmacokinetics, making it a key intermediate in agrochemicals like azoxystrobin .

Q. Structure-Activity Relationship (SAR) Insights :

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

- PPE : Wear gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods or gloveboxes to prevent inhalation of vapors during reactions .

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced: How can computational modeling aid in designing this compound-based drugs?

Q. Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution at Cl and OCH₃ sites) to optimize reactivity .

- Molecular docking : Simulates binding to target proteins (e.g., α7 nAChR) to prioritize derivatives for synthesis .

- ADMET prediction : Evaluates pharmacokinetics (e.g., logP = 1.2–1.5) to balance solubility and membrane permeability .

Basic: What are common intermediates derived from this compound in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。